molecular formula C27H36O6 B017215 Bisphenol A propoxylate diglycidyl ether CAS No. 106100-55-4

Bisphenol A propoxylate diglycidyl ether

Cat. No.: B017215
CAS No.: 106100-55-4
M. Wt: 456.6 g/mol
InChI Key: MROZYFGXESLRQQ-UHFFFAOYSA-N
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Description

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of multiple oxirane (epoxy) groups, which contribute to its reactivity and utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane typically involves the reaction of epichlorohydrin with bisphenol A or similar phenolic compounds under basic conditions. The reaction proceeds through the formation of glycidyl ethers, which are then further reacted to introduce additional oxirane groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product. Purification steps such as distillation and crystallization are commonly used to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane rings typically yields diols, while nucleophilic substitution can produce a wide range of substituted derivatives .

Scientific Research Applications

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are often catalyzed by acids or bases. The resulting intermediates can then participate in further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane is unique due to its multiple oxirane groups, which enhance its reactivity and versatility. This makes it particularly valuable in applications requiring strong adhesive properties, chemical resistance, and mechanical strength .

Properties

IUPAC Name

2-[3-[4-[2-[4-[3-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O6/c1-27(2,21-5-9-23(10-6-21)30-15-3-13-28-17-25-19-32-25)22-7-11-24(12-8-22)31-16-4-14-29-18-26-20-33-26/h5-12,25-26H,3-4,13-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROZYFGXESLRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCCOCC2CO2)C3=CC=C(C=C3)OCCCOCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399098
Record name Bisphenol A propoxylate diglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106100-55-4
Record name Bisphenol A propoxylate diglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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